molecular formula C18H22N2O2S B2567028 4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899973-97-8

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2567028
CAS No.: 899973-97-8
M. Wt: 330.45
InChI Key: QCRDMCINMZBQPT-UHFFFAOYSA-N
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Description

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multiple steps. One common method includes the reaction of 2-aminobenzylamine with benzyl chloride to form a benzylamine intermediate. This intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. Finally, the cyclization of the intermediate with thiourea under acidic conditions yields the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The quinazolinone ring can be reduced to form a dihydroquinazolinone.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydroquinazolinone.

    Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
  • 4-(ethylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
  • 4-(propylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Uniqueness

The uniqueness of 4-(benzylthio)-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one lies in its benzylthio group, which can enhance its biological activity and specificity compared to other similar compounds. This structural feature may contribute to its potential as a more effective therapeutic agent.

Properties

IUPAC Name

4-benzylsulfanyl-1-(3-hydroxypropyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-12-6-11-20-16-10-5-4-9-15(16)17(19-18(20)22)23-13-14-7-2-1-3-8-14/h1-3,7-8,21H,4-6,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRDMCINMZBQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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